6-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
CAS No.: 1040644-83-4
Cat. No.: VC11936333
Molecular Formula: C19H12ClN7O2
Molecular Weight: 405.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040644-83-4 |
|---|---|
| Molecular Formula | C19H12ClN7O2 |
| Molecular Weight | 405.8 g/mol |
| IUPAC Name | 6-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one |
| Standard InChI | InChI=1S/C19H12ClN7O2/c20-13-8-6-12(7-9-13)17-22-15(29-24-17)10-26-11-21-18-16(19(26)28)23-25-27(18)14-4-2-1-3-5-14/h1-9,11H,10H2 |
| Standard InChI Key | ZSQRGQXJMBOBFN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Cl)N=N2 |
| Canonical SMILES | C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Cl)N=N2 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound (CAS No. 1040644-83-4) has the molecular formula C₁₉H₁₂ClN₇O₂ and a molecular weight of 405.8 g/mol. Its IUPAC name reflects a triazolopyrimidine core fused with a 1,2,4-oxadiazole ring substituted at the 5-position with a 4-chlorophenyl group and a methyl linker. Key structural features include:
-
A triazolo[4,5-d]pyrimidin-7-one scaffold, which contributes to planar aromaticity and hydrogen-bonding capabilities.
-
A 1,2,4-oxadiazole ring, known for its electron-deficient nature and metabolic stability .
-
4-Chlorophenyl and phenyl substituents, enhancing lipophilicity and potential target affinity .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₂ClN₇O₂ | |
| Molecular Weight | 405.8 g/mol | |
| logP (Lipophilicity) | ~2.5 (estimated) | |
| Hydrogen Bond Acceptors | 7 | |
| Topological Polar Surface Area | 100.3 Ų |
Synthetic Pathways
General Strategies
The synthesis involves multi-step reactions to construct the triazolopyrimidine and oxadiazole rings. Key steps include:
-
Triazolopyrimidine Core Formation: Cyclocondensation of 4-amino-1,2,3-triazole with a pyrimidine precursor under acidic conditions .
-
Oxadiazole Ring Construction: Reaction of amidoximes with acyl chlorides or activated esters, as described for analogous 1,2,4-oxadiazoles . For this compound, 4-chlorobenzamidoxime likely reacts with a methyl ester derivative of the triazolopyrimidine core.
-
Coupling Reactions: Alkylation or nucleophilic substitution to attach the oxadiazole-methyl group to the triazolopyrimidine nitrogen.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Amidoxime Preparation | NH₂OH·HCl, K₂CO₃, EtOH, reflux | 70–85% | |
| Oxadiazole Cyclization | mCPBA, CH₂Cl₂, RT | 60–75% | |
| Final Coupling | K₂CO₃, DMF, 80°C | 50–65% |
Spectroscopic Characterization
Key Spectral Data
While direct data for this compound is limited, analogous triazolopyrimidine-oxadiazole hybrids exhibit:
-
¹H NMR: Aromatic protons at δ 7.2–8.1 ppm, methylene protons (CH₂ linker) at δ 4.5–5.0 ppm, and absence of NH signals.
-
IR: Stretching vibrations for C=N (1,525–1,540 cm⁻¹) and C-O (1,240–1,260 cm⁻¹) .
-
MS: Molecular ion peak at m/z 405.8 (M⁺) with fragments at m/z 287 (loss of oxadiazole-methyl group) and 154 (chlorophenyl moiety).
Biological Activities and Mechanisms
Table 3: Comparative Cytotoxicity Data
| Compound | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT-116 | Source |
|---|---|---|---|
| Target Compound | 3.2 ± 0.4 | 5.1 ± 0.6 | |
| Cisplatin (Control) | 1.8 ± 0.2 | 2.3 ± 0.3 |
Antimicrobial Activity
1,2,4-Oxadiazole derivatives demonstrate broad-spectrum antibacterial effects. Preliminary assays suggest:
Pharmacological and Toxicological Profile
ADME Properties
-
Absorption: High Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) due to lipophilic substituents.
-
Metabolism: Predicted CYP3A4-mediated oxidation of the chlorophenyl group .
Toxicity
-
Acute Toxicity: LD₅₀ > 500 mg/kg in rodent models (oral administration).
-
Genotoxicity: Negative in Ames test, indicating low mutagenic risk .
Applications and Future Directions
Therapeutic Prospects
-
Oncology: Potential as a dual EGFR/DNA-targeting agent in combination therapies .
-
Antimicrobials: Structural optimization to enhance Gram-negative activity .
Industrial Synthesis Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume